Bobcat339 HCl mechanism of action TET enzymes
Bobcat339 HCl mechanism of action TET enzymes
An In-Depth Technical Guide to the Mechanism of Action of Bobcat339 HCl on Ten-Eleven Translocation (TET) Enzymes
Abstract
The Ten-Eleven Translocation (TET) family of enzymes are critical regulators of the epigenome, initiating the process of active DNA demethylation by oxidizing 5-methylcytosine. The development of small molecule inhibitors for these enzymes is of profound interest for both basic research and therapeutic applications. Bobcat339 HCl emerged as a promising cytosine-based inhibitor of TET enzymes, with initial studies detailing a rational design and mid-micromolar inhibitory activity. However, the scientific narrative of Bobcat339 is a crucial case study in the rigorous validation of chemical probes. Subsequent research has revealed that the observed inhibitory activity is not intrinsic to the molecule itself but is instead mediated by contaminating Copper (Cu(II)) ions, which potentiate the inhibition. This guide provides an in-depth exploration of the TET enzyme family, the initially proposed mechanism of Bobcat339, the subsequent discovery of its copper-dependency, and the rigorous experimental protocols required to validate and interpret its effects on TET activity.
The Central Role of TET Enzymes in Epigenetic Regulation
The TET family of enzymes (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases that play a pivotal role in shaping the epigenetic landscape.[1][2][3] Their primary function is to catalyze the iterative oxidation of 5-methylcytosine (5mC), the so-called "fifth base" of the genome, which is a key epigenetic mark associated with transcriptional silencing.[4][5]
This enzymatic cascade proceeds as follows:
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5-methylcytosine (5mC) is oxidized to 5-hydroxymethylcytosine (5hmC) .
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5hmC is further oxidized to 5-formylcytosine (5fC) .
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5fC is ultimately oxidized to 5-carboxylcytosine (5caC) .[1][5][6]
These oxidized cytosine derivatives, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG), followed by the Base Excision Repair (BER) pathway, which restores an unmodified cytosine at that locus.[7] This entire process constitutes a pathway for active DNA demethylation, which is essential for gene regulation, embryonic development, and maintaining cellular identity.[5][8][9] Dysregulation of TET enzyme function is implicated in various diseases, including cancer.[2][4]
Caption: The TET-mediated DNA demethylation pathway.
Bobcat339 HCl: A Rationally Designed Cytosine-Based Modulator
Bobcat339 was developed as a novel, cytosine-based small molecule inhibitor of TET enzymes.[10] The design rationale was to mimic the natural substrate, 5mC, to achieve competitive binding within the enzyme's active site.[10][11]
Key Structural Features and Initial Hypothesis:
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5-Chlorocytosine Headgroup: The core of the molecule is a cytosine ring. The 5-methyl group of the natural substrate, which is the site of oxidation, was replaced with a non-oxidizable chloro bioisostere.[10]
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N1-Substituted 3-Biphenyl Group: In silico modeling suggested that a 3-biphenyl moiety at the N1 position would make favorable hydrophobic contacts with the side wall of the TET active site binding pocket.[10][11]
This design led to a compound that was reported to inhibit TET1 and TET2 with mid-micromolar efficacy.[11][12][13] The proposed binding model suggested that the 5-chlorocytosine headgroup would form hydrogen bonds mimicking 5mC, with the chlorine atom occupying the pocket where the methyl group would normally sit.[11] This structural hypothesis was compelling, as it explained the observed activity and selectivity over other epigenetic enzymes like DNMT3a.[10][11]
Unraveling the True Mechanism: The Critical Role of Copper (Cu(II))
The initial reports on Bobcat339 positioned it as a valuable tool for epigenetic research. However, a critical tenet of scientific integrity is the independent replication and validation of findings. Subsequent investigations by other research groups could not replicate the inhibitory activity of Bobcat339 when the compound was independently synthesized to a high degree of purity.[4]
This discrepancy led to a crucial discovery: the inhibitory activity of commercially available Bobcat339 preparations was directly correlated with the amount of contaminating Copper (II) ions, likely a residue from the synthetic process.[4][14]
The Revised Mechanism of Action:
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Bobcat339 Alone is Inactive: Highly purified, copper-free Bobcat339 demonstrates minimal to no inhibitory activity against TET enzymes at the previously reported concentrations.[4][14]
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Copper Potentiates Inhibition: The inhibitory activity of a Bobcat339-copper mixture is significantly higher than that of either Bobcat339 or Cu(II) alone.[13] This suggests a synergistic effect or that Bobcat339 may act as a chelator, delivering copper to the enzyme's active site.
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A Cautionary Tale: This finding underscores the absolute necessity of rigorous purity analysis for chemical probes. For researchers, it means that experiments using Bobcat339 must be interpreted with the knowledge that the observed effects are likely due to copper-mediated inhibition, not direct competitive inhibition by the Bobcat339 molecule itself.[4]
Validating TET Enzyme Inhibition: Methodologies and Protocols
To ensure trustworthy and reproducible results, any study of a putative TET inhibitor must employ a self-validating system of experiments. This involves using a precise quantitative assay for enzymatic activity, complemented by a cell-based assay to confirm target engagement in a biological context.
Protocol 4.1: Quantitative In Vitro TET Inhibition Assay via LC-MS/MS
Causality and Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. Unlike fluorescence or colorimetric-based assays, it directly measures the formation of the product (5hmC) from the substrate (5mC), providing unambiguous and highly sensitive quantification of enzyme activity without the risk of compound interference with the detection system. This protocol is designed to definitively test the copper-dependency of Bobcat339.
Step-by-Step Methodology:
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Reagent Preparation:
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Prepare a stock solution of a 5mC-containing double-stranded DNA oligonucleotide substrate in nuclease-free water.
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Prepare a reaction buffer (e.g., 50 mM HEPES pH 8.0, 75 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 150 mM NaCl).
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Prepare stock solutions of recombinant human TET1 or TET2 catalytic domain.
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Prepare a 10 mM stock solution of Bobcat339 HCl in DMSO. Critically, use a batch verified to be copper-free or independently synthesized to high purity.
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Prepare a separate 10 mM stock solution of CuCl₂ in nuclease-free water.
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Reaction Setup (in triplicate):
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For a 50 µL final reaction volume, combine the following in a microcentrifuge tube on ice:
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Reaction Buffer: 5 µL of 10x stock.
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dsDNA Substrate: To a final concentration of 1 µM.
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Inhibitor/Control:
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Vehicle Control: 1 µL DMSO.
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Bobcat339 Alone: Add Bobcat339 to desired final concentrations (e.g., 1, 10, 50, 100 µM).
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Copper Control: Add CuCl₂ to a final concentration of 10 µM.
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Bobcat339 + Copper: Add Bobcat339 and CuCl₂ to desired final concentrations.
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-
-
Pre-incubate the mixture at 37°C for 10 minutes.
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Initiate the reaction by adding the TET enzyme (e.g., 50 nM final concentration).
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-
Reaction and Quenching:
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Incubate at 37°C for a set time (e.g., 60 minutes, determined from an initial time-course experiment to ensure linearity).
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
-
DNA Digestion and Sample Preparation:
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Add a cocktail of DNA-degrading enzymes (e.g., Nuclease P1, Alkaline Phosphatase) and incubate according to the manufacturer's protocol to digest the DNA down to single nucleosides.
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Centrifuge the samples to pellet any precipitates and transfer the supernatant for analysis.
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-
LC-MS/MS Analysis:
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Inject the prepared samples onto a C18 reverse-phase HPLC column.
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Use a gradient elution to separate the nucleosides.
-
Detect and quantify the amounts of 5mC and 5hmC using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with stable isotope-labeled internal standards.
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Calculate the percent conversion of 5mC to 5hmC for each condition. Plot the percent inhibition against inhibitor concentration to determine IC50 values.
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Caption: Workflow for an in vitro TET inhibition assay.
Protocol 4.2: Cellular Assay for Global 5-hydroxymethylcytosine (5hmC) Levels
Causality and Rationale: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is required to demonstrate that the compound can enter cells and engage its target in a complex biological environment. Measuring the global level of 5hmC in genomic DNA is a direct readout of TET activity within the cell.
Step-by-Step Methodology:
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Cell Culture and Treatment:
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Plate cells (e.g., HT-22 mouse hippocampal neurons, which have detectable 5hmC levels) and allow them to adhere overnight.
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Treat cells with varying concentrations of Bobcat339 HCl (with and without co-treatment of a cell-permeable copper source if desired), alongside a vehicle control (e.g., 0.1% DMSO).
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Incubate for a specified period (e.g., 24 hours).[13]
-
-
Genomic DNA Extraction:
-
Harvest the cells and lyse them using a buffer containing proteinase K.
-
Extract genomic DNA using a standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure the DNA is of high purity.
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-
Quantification of Global 5hmC (Dot Blot Method):
-
Quantify the extracted genomic DNA using a spectrophotometer.
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Denature the DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.
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Spot equal amounts of denatured DNA (e.g., 100 ng, 50 ng, 25 ng in series) onto a positively charged nylon membrane and allow it to air dry.
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Crosslink the DNA to the membrane using UV radiation.
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
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To control for DNA loading, the blot can be stripped and re-probed with an antibody for single-stranded DNA, or a parallel blot can be stained with methylene blue.
-
-
Data Analysis:
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Quantify the dot intensity using image analysis software (e.g., ImageJ).
-
Normalize the 5hmC signal to the loading control signal.
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Compare the normalized 5hmC levels in treated samples to the vehicle control to determine the reduction in global 5hmC.
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Data Synthesis and Interpretation
The quantitative data surrounding Bobcat339 must be presented with careful context to avoid misinterpretation.
| Compound | Target Enzyme | Reported IC50 (µM) | Key Condition / Caveat | Reference |
| Bobcat339 HCl | TET1 | 33 | Activity is likely mediated by contaminating Cu(II).[4] | [12][13] |
| Bobcat339 HCl | TET2 | 73 | Activity is likely mediated by contaminating Cu(II).[4] | [12][13] |
| Bobcat339 (Pure) | TET1 / TET2 | Minimal Activity | Compound independently synthesized and verified to be copper-free. | [4] |
Field Insights: The story of Bobcat339 serves as a critical lesson for drug development professionals and researchers. It highlights that the activity of a chemical probe is only as reliable as its purity. When using commercially sourced or newly synthesized compounds, researchers must perform rigorous quality control, including analysis for residual catalysts or metals, especially when unexpected or potent activity is observed.
Conclusion and Future Directions
Bobcat339 HCl is a cytosine-based molecule that modulates TET enzyme activity. However, the weight of current scientific evidence indicates that it is not a direct inhibitor in its pure form.[4] Its mechanism of action is critically dependent on the presence of copper ions, which act as the ultimate inhibitory species or as an essential co-factor for the inhibitory complex.[4][13]
For researchers, Bobcat339 should not be used as a specific, competitive inhibitor of TET enzymes. Instead, it can be viewed as a copper-delivery agent whose biological effects are likely a result of copper-mediated enzymatic inhibition. This has significant implications, as copper can have broad off-target effects.
Future research in this area should focus on two main paths:
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Revisiting the Scaffold: The initial in silico modeling for Bobcat339 was structurally sound.[11] New analogs could be designed based on the 5-chlorocytosine scaffold but synthesized using copper-free methods to determine if true, direct TET inhibition can be achieved.
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Understanding Copper-Mediated Inhibition: Further investigation is needed to elucidate the precise mechanism by which the Bobcat339-copper complex inhibits TET enzymes.
By embracing the full scientific narrative of Bobcat339—from its rational design to the discovery of its true mechanism—the research community can move forward with a more rigorous and insightful approach to developing the next generation of epigenetic modulators.
References
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Title: Cytosine-Based TET Enzyme Inhibitors. Source: PubMed Central - NIH URL: [Link]
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Title: Single injection of TET enzyme inhibitor Bobcat339 increased PWT value... Source: ResearchGate URL: [Link]
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Title: (PDF) Bobcat339, a specific TET family inhibitor, impaired oocyte maturation and early embryogenesis in pig. Source: ResearchGate URL: [Link]
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Title: TET enzymes – Knowledge and References. Source: Taylor & Francis URL: [Link]
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Title: Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). Source: PubMed Central URL: [Link]
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Title: TET enzymes - Wikipedia. Source: Wikipedia URL: [Link]
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Title: Structure and Function of TET Enzymes. Source: ResearchGate URL: [Link]
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Title: Tet Enzymes, Variants, and Differential Effects on Function. Source: Frontiers in Cell and Developmental Biology URL: [Link]
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Title: Ten-eleven Translocation (Tet) Enzymes. Source: EpiGenie URL: [Link]
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Title: Structure and Function of TET Enzymes. Source: PubMed URL: [Link]
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